N-Desisopropyl Delavirdine-d8
CAS No.:
Cat. No.: VC0203142
Molecular Formula: C₁₉H₁₄D₈N₆O₃S
Molecular Weight: 422.53
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₉H₁₄D₈N₆O₃S |
|---|---|
| Molecular Weight | 422.53 |
Introduction
Chemical Structure and Properties
N-Desisopropyl Delavirdine-d8 is characterized by the replacement of eight hydrogen atoms with deuterium atoms in the N-Desisopropyl Delavirdine molecule. This metabolite is formed through the removal of the isopropyl group from Delavirdine, the parent compound.
Basic Properties
| Property | Description |
|---|---|
| Molecular Formula | C19H22N6O3S |
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | N-[2-[4-(3-aminopyridin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide |
| Standard InChIKey | MTEFFPTUUPAKOV-UFBJYANTSA-N |
| PubChem CID | 162642473 |
The structure includes a deuterated piperazine ring, which contributes to the compound's stability and makes it particularly valuable for metabolic studies .
Mechanism of Action
Primary Mechanism
N-Desisopropyl Delavirdine-d8 functions primarily through the inhibition of HIV-1 reverse transcriptase. The deuterium incorporation enhances the compound's stability, allowing for prolonged activity and more precise tracking in research settings.
Applications in Research
Pharmacokinetic Studies
The primary application of N-Desisopropyl Delavirdine-d8 is in pharmacokinetic research. Its deuterium labeling allows researchers to track metabolic pathways with greater precision, providing insights into how Delavirdine interacts with biological systems.
Drug Metabolism Research
Researchers utilize this compound to understand the metabolic fate of Delavirdine in the body. The deuterium labeling makes it easier to distinguish between the parent drug and its metabolites during analysis .
Isotopic Tracing
As a deuterated compound, N-Desisopropyl Delavirdine-d8 serves as an excellent internal standard in mass spectrometry analyses. This application is crucial for quantitative studies of drug concentrations in biological samples .
Comparison with Related Compounds
Comparison with Non-Deuterated Analog
N-Desisopropyl Delavirdine-d8 differs from its non-deuterated counterpart primarily in stability and utility in analytical techniques. The deuterated form offers enhanced stability, making it more suitable for long-term studies and analytical applications.
| Feature | N-Desisopropyl Delavirdine-d8 | N-Desisopropyl Delavirdine |
|---|---|---|
| Molecular Weight | 422.5 g/mol | 414.49 g/mol |
| Metabolic Stability | Enhanced due to deuteration | Standard |
| Analytical Detection | Easier due to unique mass signature | Standard |
| Half-life | Potentially longer | Standard (see parent compound data) |
Comparison with Delavirdine
Compared to Delavirdine, N-Desisopropyl Delavirdine-d8 represents a metabolite with modified pharmacokinetic properties. Delavirdine, the parent compound, is a full NNRTI with established clinical use, while N-Desisopropyl Delavirdine-d8 is primarily a research tool .
Pharmacokinetic Profile
Metabolic Pathways
N-Desisopropyl Delavirdine is a primary metabolite of Delavirdine. The non-deuterated version typically has a longer half-life than the parent compound, as evidenced by pharmacokinetic data from Delavirdine administration studies .
Concentration Parameters
Studies with Delavirdine have shown significant concentrations of N-Desisopropyl Delavirdine in plasma. The following data represents plasma concentrations of N-Desisopropyl Delavirdine at various Delavirdine dosing regimens :
| Delavirdine Dose | N-Desisopropyl Delavirdine Plasma Concentration (Cmax) | Half-life (T1/2) |
|---|---|---|
| 200 mg 3 times/day | 2.18 μM | 4.71 h |
| 300 mg 3 times/day | 2.88 μM | 6.18 h |
| 400 mg 3 times/day | 3.23 μM | 7.5 h |
The deuterated version (N-Desisopropyl Delavirdine-d8) would be expected to show altered kinetics due to the deuterium isotope effect, potentially resulting in longer half-lives and different metabolic profiles .
Research Findings and Future Directions
Current Research Applications
Research on N-Desisopropyl Delavirdine-d8 has primarily focused on understanding drug metabolism and enzyme kinetics. The compound's unique isotopic labeling allows researchers to track metabolic pathways with greater precision, providing valuable insights into how Delavirdine interacts with biological systems.
Relevance to Deuteration Strategy in Drug Design
The deuteration strategy employed in N-Desisopropyl Delavirdine-d8 is part of a broader trend in pharmaceutical development. Deuterated drugs have shown promise in improving pharmacokinetic properties, reducing toxicity, and inhibiting interconversion between chiral drugs. This approach has gained significant attention from medicinal chemists and has led to FDA-approved deuterated drugs like deutetrabenazine .
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